MCLA hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

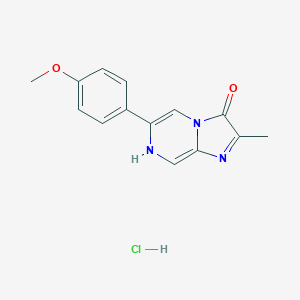

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZACTZQSGYANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585003 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128322-44-1 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•⁻) and singlet oxygen (¹O₂). Its capacity for high-sensitivity detection has made it an invaluable tool in research fields focused on oxidative stress, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of MCLA hydrochloride, including its chemical properties, mechanism of action, detailed experimental protocols, and a summary of its applications in relevant research areas.

Chemical and Physical Properties

This compound is a Cypridina luciferin (B1168401) analog.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄ClN₃O₂ | [2] |

| Molecular Weight | 291.73 g/mol | [2] |

| CAS Number | 128322-44-1 | [2] |

| Appearance | Faint yellow to very dark orange powder | |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |

| Storage | Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months. | |

| Excitation Maximum (λex) | ~430 nm | |

| Emission Maximum (λem) | ~465 nm | [3] |

Mechanism of Action: Chemiluminescent Detection of Superoxide

The detection of superoxide by this compound is based on a chemiluminescent reaction. While the precise multi-step mechanism is complex, the generally accepted pathway involves the reaction of MCLA with superoxide to form a dioxetanone intermediate.[3] This unstable intermediate then decomposes, releasing energy in the form of light, which can be quantified to determine the concentration of superoxide.[3][4]

It is important to note that MCLA can also react with molecular oxygen, leading to autoxidation and a baseline chemiluminescence.[4] The intensity of MCLA's chemiluminescence is also sensitive to pH, with changes in intracellular pH potentially affecting the measurements.[4]

Caption: Reaction pathway of MCLA with superoxide to produce light.

Quantitative Data

This compound is valued for its high sensitivity in detecting superoxide. The following tables summarize key quantitative parameters and a comparison with other common ROS probes.

Table 1: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Sensitivity vs. CLA | 4.5 times more sensitive | |

| Detection Limit (Superoxide) | 0.074 nM | [5] |

Table 2: Comparison of Common Superoxide Probes

| Probe | Detection Method | Advantages | Disadvantages |

| This compound | Chemiluminescence | High sensitivity, real-time detection | Can be non-specific, sensitive to pH and oxygen concentration |

| Luminol | Chemiluminescence | Widely used | Less specific than MCLA, requires peroxidase |

| Lucigenin | Chemiluminescence | Detects superoxide | Can undergo redox cycling, artificially amplifying the signal |

| Dihydroethidium (DHE) | Fluorescence | More specific for intracellular superoxide | Requires HPLC for specific product detection, potential for artifacts |

| MitoSOX Red | Fluorescence | Specifically targets mitochondria | Can be oxidized by species other than superoxide |

| Cytochrome c | Absorbance | Quantitative | Lacks specificity, can be reduced by other cellular components |

Experimental Protocols

The following are examples of experimental protocols for the detection of superoxide using this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted from a standard method to measure the activity of SOD, which scavenges superoxide. The inhibition of MCLA chemiluminescence is proportional to the SOD activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hypoxanthine (HX) solution (e.g., 5 mM)

-

Xanthine Oxidase (XOD) (e.g., 0.1 U/mL)

-

SOD standard or sample

-

50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA

-

Luminometer

Procedure:

-

Prepare a standard reaction mixture in a luminometer tube containing:

-

50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA

-

5 x 10⁻⁵ M Hypoxanthine

-

SOD standard or sample (various concentrations)

-

-

Initiate the chemiluminescence measurement.

-

Add this compound to a final concentration of 1 x 10⁻⁷ M and record the baseline chemiluminescence for 4 minutes.

-

Add Xanthine Oxidase (e.g., 6.5 mU) to the mixture to start the superoxide generation.

-

Measure the chemiluminescence for an additional 4 minutes.

-

The inhibition of chemiluminescence in the presence of SOD is used to calculate the enzyme's activity.

Caption: Workflow for the in vitro SOD activity assay using MCLA.

Measurement of Extracellular Superoxide from Activated Neutrophils

This protocol describes the measurement of superoxide released from phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated neutrophils.

Materials:

-

Isolated neutrophils

-

This compound

-

Phorbol myristate acetate (PMA) or other stimulus

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Luminometer

Procedure:

-

Isolate neutrophils from whole blood using standard methods.

-

Resuspend neutrophils in HBSS at a concentration of 1 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to the wells of a 96-well white plate.

-

Add MCLA to a final concentration of 1 µM.

-

Place the plate in a luminometer and measure the baseline chemiluminescence.

-

Add PMA (e.g., 100 nM final concentration) or another stimulus to activate the neutrophils.

-

Immediately begin kinetic measurement of chemiluminescence for a desired period (e.g., 60 minutes).

-

To confirm that the signal is from superoxide, a parallel experiment can be run with the addition of superoxide dismutase (SOD), which should quench the signal.[6]

References

- 1. Reestimation of Cypridina luciferin analogs (MCLA) as a chemiluminescence probe to detect active oxygen species--cautionary note for use of MCLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of MCLA Hydrochloride

Abstract

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride, a synthetic analog of Cypridina luciferin (B1168401), is a widely utilized chemiluminescent probe for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). Its high sensitivity makes it a valuable tool in biomedical research for studying oxidative stress and related cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemiluminescent reactions, specificity, and the critical factors influencing its activity. It includes detailed experimental protocols, a compilation of quantitative data, and visual diagrams of the key pathways and workflows to facilitate its effective application in a research setting.

Core Mechanism of Action: Chemiluminescence

The fundamental mechanism of action of this compound lies in its ability to undergo a chemical reaction with specific ROS, resulting in the emission of light. This process, known as chemiluminescence, provides a highly sensitive method for detecting ROS.[1]

The generally accepted reaction pathway involves the following key steps:

-

Reaction with ROS: MCLA reacts directly with superoxide anion (O₂⁻) or singlet oxygen (¹O₂).[2][3] This initial interaction is the primary trigger for the chemiluminescent cascade.

-

Formation of a Peroxide Intermediate: The reaction leads to the formation of an unstable hydroperoxide intermediate. It is proposed that reactions with different ROS may converge through a common MCLA-2-hydroperoxide intermediate.[3]

-

Decomposition and Light Emission: This unstable intermediate rapidly decomposes, yielding an excited-state product, 2-acetylamino-5-(p-methoxyphenyl)pyrazine (OMCLA). As this excited molecule returns to its ground state, it releases a photon of light. The emitted light can be detected and quantified using a luminometer.[3] The intensity of the chemiluminescence is proportional to the concentration of the specific ROS being measured.[1]

While MCLA is most sensitive to superoxide and singlet oxygen, it can also produce chemiluminescence in the presence of other ROS such as hydroxyl radicals (•OH) and alkyl peroxyl radicals. However, it is suggested that in these cases, the light emission may be indirectly induced by the generation of O₂⁻ or ¹O₂ during the reaction.[2][4]

Signaling Pathways and Experimental Workflows

MCLA in the Detection of Cellular Superoxide Production

MCLA is frequently employed to measure superoxide production by cellular systems, such as neutrophils or cells stimulated to induce an oxidative burst. A common pathway studied is the activation of NADPH oxidase.

General Experimental Workflow for Superoxide Measurement

A typical experiment to measure superoxide using MCLA involves several key steps, including a control with superoxide dismutase (SOD) to ensure specificity.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of MCLA.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant with ¹O₂ | (6.96 ± 0.27) x 10⁸ M⁻¹s⁻¹ | Aqueous solution, pH 7.12, 37°C | [3] |

| Detection Limit for Superoxide | 0.074 nM | Flow injection analysis system, pH 5.1 | [5] |

| Detection Limit for HO₂ | 0.1 nM | Flow injection method, final pH ~3 | [6] |

| Sensitivity Comparison | 4.5-times more sensitive than the CLA method | For superoxide quantification | [7][8] |

Experimental Protocols

General Protocol for Measuring Extracellular Superoxide from Stimulated Cells

This protocol is adapted from procedures used to measure ROS production in neutrophils.[9]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, store protected from light at -20°C).

-

Cell suspension (e.g., neutrophils at 1 x 10⁶ cells/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or zymosan).

-

Superoxide dismutase (SOD) from bovine erythrocytes.

-

Luminometer and appropriate microplates (white, opaque plates are recommended to minimize crosstalk).

Procedure:

-

Cell Preparation: Isolate and prepare cells according to standard laboratory protocols. Resuspend the final cell pellet in the desired buffer at the appropriate concentration.

-

Reagent Preparation: On the day of the experiment, dilute the MCLA stock solution to the desired working concentration (e.g., 1-10 µM) in the assay buffer. Prepare the stimulating agent and SOD solutions at their final working concentrations.

-

Assay Setup:

-

Pipette the cell suspension into the wells of the microplate.

-

For specificity controls, add SOD (e.g., 10 U/mL) to the designated wells and incubate for 10 minutes.

-

Add the MCLA working solution to all wells.

-

-

Measurement:

-

Place the microplate in the luminometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the measurement of baseline chemiluminescence.

-

Add the stimulating agent to the appropriate wells.

-

Immediately begin kinetic measurement of chemiluminescence over a defined period (e.g., 30-60 minutes), taking readings at regular intervals.

-

-

Data Analysis:

-

The superoxide-specific signal is determined by subtracting the chemiluminescence values from SOD-treated samples from the values of untreated samples.

-

Data can be expressed as relative light units (RLU) over time or as the area under the curve.

-

In Vitro Superoxide Generation Assay using Xanthine/Xanthine Oxidase

This protocol provides a cell-free system to test MCLA's response to a known superoxide-generating system.[7]

Materials:

-

This compound working solution (e.g., 1 µM).

-

Hypoxanthine solution (e.g., 50 µM).

-

Xanthine oxidase (XOD) solution.

-

Superoxide dismutase (SOD) for control.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 0.1 mM EDTA).

Procedure:

-

Reaction Mixture Preparation: In a luminometer tube or microplate well, prepare the standard reaction mixture containing the reaction buffer, hypoxanthine, and MCLA.

-

Baseline Measurement: Measure the background chemiluminescence for a few minutes before initiating the reaction.

-

Reaction Initiation: Add XOD to the reaction mixture to start the generation of superoxide.

-

Chemiluminescence Measurement: Immediately measure the chemiluminescence. The signal should increase rapidly.

-

Specificity Control: To confirm that the signal is due to superoxide, perform a parallel experiment where SOD is added to the reaction mixture before the addition of XOD. A significant reduction in the chemiluminescence signal confirms its specificity for superoxide.

Important Considerations and Limitations

While MCLA is a powerful tool, its use requires careful consideration of several factors that can influence its chemiluminescence and lead to potential artifacts:

-

pH Sensitivity: The protonated form of MCLA is less reactive and more stable.[1] Changes in intracellular or local pH can significantly alter the chemiluminescent signal.[1]

-

Oxygen Dependence: The chemiluminescent reaction is dependent on the presence of molecular oxygen. Variations in oxygen concentration, such as in hypoxic environments or near respiring mitochondria, will affect the signal intensity.[1]

-

Quenching: Several endogenous substances can quench MCLA's chemiluminescence, including iron ions, glutathione, and ascorbic acid.[1] Their presence in the experimental system should be considered when interpreting results.

-

Autoxidation: MCLA can undergo autoxidation in aqueous solutions, leading to a background chemiluminescent signal. Pre-incubation of the MCLA solution before adding it to the cells can help to minimize this effect.[1]

-

Specificity: As mentioned, while highly sensitive to superoxide and singlet oxygen, MCLA is not entirely specific.[2][4] The use of appropriate controls, such as SOD for superoxide and specific quenchers for other ROS, is crucial for accurate interpretation of the data.

Conclusion

This compound is a highly sensitive chemiluminescent probe that serves as a critical tool for the detection of superoxide and singlet oxygen in a variety of biological and chemical systems. A thorough understanding of its mechanism of action, including its reactivity, specificity, and sensitivity to experimental conditions, is paramount for its effective use. By employing carefully designed experimental protocols with appropriate controls, researchers can leverage the capabilities of MCLA to gain valuable insights into the roles of reactive oxygen species in health and disease.

References

- 1. longdom.org [longdom.org]

- 2. Reestimation of Cypridina luciferin analogs (MCLA) as a chemiluminescence probe to detect active oxygen species--cautionary note for use of MCLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cn.aminer.org [cn.aminer.org]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. ams.confex.com [ams.confex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - CAS:128322-44-1 - KKL Med Inc. [kklmed.com]

- 9. researchgate.net [researchgate.net]

MCLA Hydrochloride for Superoxide Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in various physiological and pathological processes. Accurate and sensitive detection of superoxide is paramount for understanding its role in disease and for the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride (MCLA hydrochloride), a highly sensitive chemiluminescent probe for the quantification of superoxide. This document details the core principles of MCLA-based detection, presents quantitative data, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a Cypridina luciferin (B1168401) analog that exhibits chemiluminescence upon reaction with superoxide and singlet oxygen.[1][2] It is a highly sensitive probe used for detecting both intracellular and extracellular superoxide.[1] The reaction of MCLA with superoxide results in the emission of blue light with a maximum wavelength of approximately 465 nm. This property makes MCLA a valuable tool in research areas such as inflammation, neurodegenerative diseases, and oxidative stress.[1]

Mechanism of Superoxide Detection

The detection of superoxide by MCLA relies on a chemiluminescent reaction. The proposed mechanism involves the oxidation of MCLA by superoxide to form an unstable peroxide intermediate.[3] This intermediate then decomposes, releasing energy in the form of light.[3] The intensity of the emitted light is proportional to the concentration of superoxide, allowing for quantitative measurements.

It is important to note that while MCLA is highly sensitive to superoxide, it can also react with other reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals under certain conditions.[4] Therefore, the specificity of the assay should be confirmed using superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound for superoxide detection.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₃N₃O₂ • HCl | [2] |

| Molecular Weight | 291.7 g/mol | [2] |

| Appearance | Faint yellow to very dark orange powder | [1] |

| Excitation Wavelength | ~430 nm | [1] |

| Emission Wavelength | ~465 nm |

| Parameter | Value/Range | Notes | References |

| Working Concentration | 1 x 10⁻⁷ M (in vitro assay) | Optimal concentration may vary depending on the experimental system. | [6] |

| Detection Limit | 0.074 nM | Determined in a flow injection analysis system. | [7] |

| Sensitivity Comparison | 4.5 times more sensitive than Cypridina Luciferin Analog (CLA) | [6][8] | |

| pH Sensitivity | Highly sensitive to pH; protonated form is less reactive. | The chemiluminescence intensity increases with higher pH. | [3] |

Experimental Protocols

In Vitro Superoxide Detection using Xanthine (B1682287)/Xanthine Oxidase System

This protocol describes a standard in vitro assay to measure superoxide generated by the enzymatic reaction of xanthine and xanthine oxidase (XOD).

Materials:

-

This compound

-

Hypoxanthine

-

Xanthine Oxidase (XOD)

-

Superoxide Dismutase (SOD)

-

50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA

-

Luminometer

Procedure:

-

Prepare a standard reaction mixture in a total volume of 3.0 mL containing:

-

1 x 10⁻⁷ M this compound

-

5 x 10⁻⁵ M hypoxanthine

-

50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA

-

-

To test for superoxide scavenging activity, add the test compound or SOD (0.2 to 20 ng/mL) to the reaction mixture.

-

Initiate the chemiluminescence measurement by adding XOD (6.5 U) to the mixture.

-

Measure the chemiluminescence intensity immediately using a luminescence reader at 25°C.[6]

-

To confirm that the signal is from superoxide, perform a control experiment with SOD, which should significantly inhibit the chemiluminescence.[5]

Detection of Extracellular Superoxide from Activated Neutrophils

This protocol outlines the measurement of superoxide released from phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

-

Isolated human neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminometer

Procedure:

-

Resuspend isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Add this compound to the cell suspension at a final concentration of 1 µM.

-

Equilibrate the cell suspension at 37°C for 5 minutes in the luminometer.

-

Stimulate the cells by adding PMA at a final concentration of 100 nM.

-

Record the chemiluminescence signal over time.

-

For a negative control, pre-incubate the cells with an inhibitor of NADPH oxidase, such as diphenyleneiodonium (B1195379) (DPI), before adding PMA.

Signaling Pathways and Experimental Workflows

NADPH Oxidase-Mediated Superoxide Production

The NADPH oxidase (NOX) family of enzymes is a major source of cellular superoxide. The activation of NOX enzymes is a key event in various signaling pathways, particularly in immune cells like neutrophils.

Caption: PMA activates PKC, leading to the assembly of the NADPH oxidase complex and subsequent superoxide production.

Experimental Workflow for Superoxide Detection

The following diagram illustrates a typical workflow for measuring superoxide using this compound.

Caption: General experimental workflow for the detection of superoxide using this compound.

Considerations and Limitations

While MCLA is a powerful tool, researchers should be aware of several factors that can influence the results:

-

Specificity: As mentioned, MCLA can react with other ROS. The use of SOD is crucial to confirm the specificity for superoxide.[4]

-

pH Sensitivity: The chemiluminescence of MCLA is pH-dependent.[3] It is essential to maintain a constant and optimal pH throughout the experiment.

-

Autoxidation: MCLA can undergo autoxidation, leading to background chemiluminescence.[3] Pre-incubation of the MCLA solution may be necessary to reduce this background signal.

-

Interfering Substances: Cellular components such as iron ions, glutathione, and ascorbate (B8700270) can quench the chemiluminescence of MCLA.[3]

Conclusion

This compound is a highly sensitive and valuable probe for the real-time detection and quantification of superoxide in biological systems. Its application has significantly contributed to the understanding of the role of superoxide in health and disease. By following standardized protocols and being mindful of the potential limitations, researchers can effectively utilize MCLA to obtain reliable and reproducible data, furthering advancements in biomedical research and drug development.

References

- 1. This compound ≥98% (HPLC) | 128322-44-1 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. longdom.org [longdom.org]

- 4. Reestimation of Cypridina luciferin analogs (MCLA) as a chemiluminescence probe to detect active oxygen species--cautionary note for use of MCLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

MCLA Hydrochloride Chemiluminescence: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) hydrochloride chemiluminescence. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool for the detection of reactive oxygen species (ROS). This guide details the underlying chemical mechanisms, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant biological pathways.

Core Principle of MCLA Chemiluminescence

MCLA, a Cypridina luciferin (B1168401) analog, is a highly sensitive chemiluminescent probe widely used for the detection of superoxide (B77818) anions (O₂⁻) and singlet oxygen (¹O₂). The fundamental principle of its light-emitting properties lies in its reaction with these specific ROS.

The reaction mechanism involves the oxidation of MCLA by superoxide or singlet oxygen, leading to the formation of an unstable dioxetane intermediate. This high-energy intermediate then decomposes, releasing a photon of light as it transitions to a more stable, lower-energy state. The intensity of the emitted light is directly proportional to the concentration of the target ROS, allowing for their quantification.[1] While highly sensitive to superoxide, it is important to note that MCLA can also react with other ROS, a factor to consider in experimental design.[1]

Quantitative Data

The efficiency and characteristics of the MCLA chemiluminescence reaction are influenced by several factors, including reaction rates with specific ROS and the pH of the experimental medium.

| Parameter | Value | Species | pH | Temperature (°C) | Reference |

| Reaction Rate Constant | 2.54 x 10⁸ M⁻¹s⁻¹ | Superoxide (O₂⁻) | 7.1 | 25 | [2][3] |

| Reaction Rate Constant | 1.08 x 10⁷ M⁻¹s⁻¹ | Superoxide (O₂⁻) | 7.1 | 25 | [2] |

| Reaction Rate Constant | 8.5 x 10⁷ M⁻¹s⁻¹ | Superoxide (O₂⁻) | 7.1 | 25 | [2][3] |

| ROS Generator | Optimal pH | Reference |

| Potassium Superoxide (KO₂) | 6.0, 8.7, 9.5 | [4][5] |

| Hypoxanthine/Xanthine (B1682287) Oxidase | 4.8, 6.0, 7.0, 8.7 | [4][5] |

| Myeloperoxidase-H₂O₂-Cl⁻ System (for ¹O₂) | 7.0 | [6] |

| Substance | Effect | Concentration | Reference |

| Iron (II) Sulfate (FeSO₄) | Quenching | Starting from 1 µM | [1] |

| Glutathione | Strong Quenching | Not specified | [1] |

| Ascorbic Acid | Quenching | Not specified | [1] |

| Isopropanol | Quenching | 1-3% | [1] |

| Sodium Azide | Enhancement | 5 mM | [1] |

| Hydrochloric Acid (HCl) | Quenching | 10 mM | [1] |

| Sodium Hydroxide (NaOH) | Enhancement | 10 mM | [1] |

Experimental Protocols

General Preparation of MCLA Stock Solution

A standardized protocol for the preparation of an MCLA stock solution is crucial for reproducible results.

-

Dissolution: Dissolve MCLA hydrochloride powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or below, protected from light. MCLA is heat sensitive.

-

Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically in the µM range) in an appropriate aqueous buffer. It is important to note that when MCLA is added to an aqueous solution, an initial flash of autoxidation may occur. Pre-incubation of the MCLA solution for a few minutes until the baseline chemiluminescence stabilizes is recommended.[1]

Measurement of Superoxide Production by Neutrophils

This protocol outlines the use of MCLA to measure the extracellular production of ROS, primarily superoxide, by activated neutrophils.

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), at a concentration of approximately 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well white microplate suitable for luminescence readings, add the following to each well:

-

Neutrophil suspension.

-

MCLA working solution (final concentration typically 0.5-5 µM).

-

-

Baseline Measurement: Measure the basal chemiluminescence for a few minutes to establish a baseline.

-

Stimulation: Add a stimulating agent to induce the respiratory burst. Common stimulants include:

-

Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C.

-

Opsonized zymosan: A yeast cell wall preparation that activates phagocytosis.

-

-

Kinetic Measurement: Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 1-10 minutes) for a desired period (e.g., 30-60 minutes) using a luminometer.[7]

-

Data Analysis: The results can be expressed as the peak chemiluminescence intensity or the total integrated area under the curve.

In Vitro Superoxide Generation using Xanthine/Xanthine Oxidase System

This enzymatic system provides a reliable source of superoxide for calibrating the MCLA assay and for studying the effects of potential scavengers.

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of xanthine oxidase in the same buffer. The activity of the enzyme should be predetermined.

-

Prepare an MCLA working solution in the same buffer.

-

-

Assay Procedure:

-

In a luminometer tube or a well of a white microplate, combine the buffer, xanthine solution, and MCLA working solution.

-

Initiate the reaction by adding a specific amount of xanthine oxidase.

-

Immediately start measuring the chemiluminescence. The signal will increase as superoxide is generated and reacts with MCLA.

-

-

Controls and Calibration:

-

To confirm that the signal is due to superoxide, a parallel experiment can be run in the presence of superoxide dismutase (SOD), which will scavenge the superoxide and significantly reduce the chemiluminescence.

-

A calibration curve can be generated by measuring the chemiluminescence at different known rates of superoxide production (by varying the xanthine oxidase concentration).

-

Signaling Pathways and Experimental Workflows

NADPH Oxidase-Mediated ROS Production in Phagocytes

MCLA is a valuable tool for studying the activation of NADPH oxidase in phagocytic cells like neutrophils. Upon stimulation by various agonists (e.g., PMA, opsonized pathogens), a signaling cascade is initiated, leading to the assembly and activation of the NADPH oxidase complex at the plasma or phagosomal membrane. This enzyme complex then catalyzes the production of superoxide, which can be detected by extracellular MCLA.

Caption: NADPH Oxidase Activation and MCLA Detection.

General Experimental Workflow for MCLA-Based ROS Detection

The following diagram illustrates a typical workflow for a chemiluminescence assay using MCLA.

Caption: MCLA Chemiluminescence Assay Workflow.

Conclusion

This compound is a highly sensitive and valuable tool for the real-time detection of superoxide and singlet oxygen in a variety of biological and chemical systems. A thorough understanding of its chemiluminescence principle, quantitative characteristics, and the factors that can influence its signal is paramount for designing robust and reliable experiments. By following standardized protocols and being mindful of potential interferences, researchers can effectively harness the power of MCLA to investigate the intricate roles of reactive oxygen species in health and disease.

References

- 1. longdom.org [longdom.org]

- 2. ypir.lib.yamaguchi-u.ac.jp [ypir.lib.yamaguchi-u.ac.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators (1997) | Mathys M.J. Oosthuizen | 56 Citations [scispace.com]

- 6. MCLA-dependent chemiluminescence suggests that singlet oxygen plays a pivotal role in myeloperoxidase-catalysed bactericidal action in neutrophil phagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MCLA Hydrochloride in DMSO: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride in dimethyl sulfoxide (B87167) (DMSO). MCLA hydrochloride is a sensitive chemiluminescent probe crucial for the detection of superoxide (B77818) anion (O₂⁻), a key player in oxidative stress and various signaling pathways. Understanding its solubility and handling characteristics in DMSO, a common solvent for in vitro and in vivo studies, is paramount for reliable and reproducible experimental outcomes.

Quantitative Solubility and Stability Data

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. The following tables summarize the available quantitative data on its solubility and the stability of these solutions under different storage conditions.

Table 1: Solubility of this compound in DMSO

| Solvent | Reported Solubility | Molarity (approx.) | Special Conditions |

| DMSO | ~5 mg/mL[1] | ~17.14 mM | None specified. |

| DMSO | 10 mg/mL[2] | ~34.28 mM | May require ultrasonic treatment and warming to 60°C.[2] |

Table 2: Stability of this compound in DMSO Solution

| Storage Temperature | Duration | Stability |

| 4°C | 2 weeks | Stable.[3] |

| -20°C | 1 month | Stable when stored in tightly sealed aliquots.[2][3] |

| -80°C | 6 months | Stable.[2][3] |

Experimental Protocol: Determination of this compound Solubility in DMSO

While specific experimental details from manufacturers are often proprietary, a robust and reliable method for determining the solubility of a compound like this compound in DMSO can be adapted from established methodologies such as the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of DMSO. The exact amount of excess solid is not critical, but enough should be added to ensure that saturation is reached and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid material. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Sample Dilution: Accurately dilute the filtered DMSO solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the diluted sample is determined by comparing the peak area to a pre-established calibration curve of known this compound concentrations.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated DMSO solution by accounting for the dilution factor. The result is the solubility of this compound in DMSO at the specified temperature.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: Superoxide-Mediated NF-κB Activation

MCLA is utilized to detect superoxide, a key reactive oxygen species (ROS) that can act as a signaling molecule. One of the critical pathways activated by superoxide is the NF-κB signaling cascade, which plays a central role in inflammation, immunity, and cell survival.

Caption: Superoxide-mediated activation of the NF-κB signaling pathway.

Experimental Workflow: Superoxide Detection Using this compound

The following diagram illustrates a typical experimental workflow for measuring superoxide production in a cellular assay using this compound.

Caption: Experimental workflow for cellular superoxide detection using MCLA.

References

MCLA Hydrochloride: A Technical Guide to its Core Applications in ROS Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), specifically superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). Its capacity for robust and specific detection has positioned it as a critical tool in research fields such as immunology, neurobiology, and oncology, where the study of oxidative stress is paramount. This technical guide provides an in-depth overview of the core physicochemical properties of MCLA hydrochloride, its mechanism of action, detailed experimental protocols for its use, and its application in studying relevant signaling pathways.

Physicochemical Properties of this compound

This compound is a Cypridina luciferin (B1168401) analog that exhibits chemiluminescence upon reaction with superoxide or singlet oxygen.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ClN₃O₂ | [2][3] |

| Molecular Weight | 291.73 g/mol | [2][3] |

| Purity | ≥98% (HPLC) | [1][2] |

| Appearance | Faint yellow to very dark orange powder | [2] |

| Chemiluminescence Emission Maximum | ~465 nm (in the presence of superoxide) | |

| Solubility | DMSO: 2 mg/mL (with warming) | [2] |

| DMF: 10 mg/mL | [1] | |

| Ethanol: 2 mg/mL | [1] | |

| PBS (pH 7.2): 5 mg/mL | [1] | |

| Storage | Powder: -20°C for up to 2 years | [3][4] |

| Stock Solution (in DMSO): -20°C for up to 1 month, or -80°C for up to 6 months | [3][4] |

Mechanism of Action and Cellular Sources of ROS

This compound's utility lies in its specific reaction with superoxide and singlet oxygen, which results in the emission of light. This chemiluminescent reaction allows for the sensitive detection and quantification of these ROS in both cell-free and cellular systems.

Cellular Sources of Superoxide and Singlet Oxygen

The primary intracellular sources of superoxide are the mitochondrial electron transport chain and the NADPH oxidase (NOX) family of enzymes.[2] During cellular respiration, a small percentage of electrons can leak from complexes I and III of the electron transport chain and prematurely reduce oxygen to form superoxide. The NOX enzymes, which are found in various cellular membranes, generate superoxide in a more regulated manner in response to a wide range of stimuli, including growth factors and cytokines.

Singlet oxygen, a highly reactive form of oxygen, can be generated in biological systems through photosensitization reactions or as a byproduct of enzymatic reactions, such as those involving myeloperoxidase.

The following diagram illustrates the major cellular pathways leading to the production of superoxide, which can be detected using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in both cell-free and cell-based assays for the detection of superoxide.

Preparation of Stock and Working Solutions

Stock Solution (10 mM):

-

Weigh out 2.92 mg of this compound powder.

-

Dissolve the powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Warm gently if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]

Working Solution (Concentration will vary depending on the assay):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration using an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution). The final concentration for cellular assays typically ranges from 0.1 to 10 µM.

Cell-Free Superoxide Detection Assay

This protocol provides a method for detecting superoxide generated by the xanthine (B1682287)/xanthine oxidase system.

Materials:

-

This compound working solution

-

Xanthine solution (e.g., 1 mM in PBS)

-

Xanthine oxidase solution (e.g., 0.1 U/mL in PBS)

-

Superoxide dismutase (SOD) solution (as a negative control, e.g., 100 U/mL)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

In a 96-well white opaque microplate, add 50 µL of xanthine solution to each well.

-

For negative control wells, add 10 µL of SOD solution. For all other wells, add 10 µL of PBS.

-

Add 130 µL of this compound working solution to each well.

-

To initiate the reaction, add 10 µL of xanthine oxidase solution to each well.

-

Immediately place the plate in a luminometer and measure the chemiluminescence at 37°C. Readings should be taken kinetically over a period of 15-30 minutes.

Intracellular Superoxide Detection in Cultured Cells

This protocol outlines a general procedure for measuring intracellular superoxide production in adherent cells.

Materials:

-

Adherent cells cultured in a 96-well white opaque microplate

-

This compound working solution

-

Stimulant of ROS production (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) for activating NADPH oxidase)

-

Inhibitor of ROS production (as a negative control, e.g., diphenyleneiodonium (B1195379) (DPI) for NOX inhibition)

-

Luminometer

Procedure:

-

Seed adherent cells in a 96-well white opaque microplate and culture overnight to allow for attachment.

-

The next day, gently wash the cells twice with pre-warmed PBS or HBSS.

-

For negative control wells, pre-incubate the cells with an inhibitor of ROS production (e.g., DPI) for 30-60 minutes.

-

Add the this compound working solution to all wells to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Place the plate in a luminometer and measure the basal chemiluminescence for 5-10 minutes.

-

To induce superoxide production, add the stimulant (e.g., PMA) to the designated wells.

-

Immediately continue to measure the chemiluminescence kinetically for 30-60 minutes.

Data Analysis

The data obtained from the luminometer will be in Relative Light Units (RLU). For kinetic assays, the area under the curve (AUC) or the peak RLU can be used to quantify the total amount of superoxide produced. The results should be normalized to a control group (e.g., untreated cells). For cellular assays, it is also recommended to normalize the chemiluminescence signal to the cell number or protein concentration to account for variations in cell density.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for detecting intracellular superoxide using this compound.

Conclusion

This compound is a powerful and sensitive tool for the real-time detection of superoxide and singlet oxygen in a variety of experimental settings. Its high specificity and the straightforward nature of chemiluminescence assays make it an invaluable reagent for researchers investigating the roles of reactive oxygen species in health and disease. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to generate robust and reliable data in their studies of oxidative stress.

References

- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superoxide Anion Chemistry—Its Role at the Core of the Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|128322-44-1|COA [dcchemicals.com]

MCLA Hydrochloride: A Technical Guide for Researchers

CAS Number: 128322-44-1

This document provides an in-depth technical guide on MCLA (2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride, a highly sensitive chemiluminescent probe. It is intended for researchers, scientists, and drug development professionals working in fields where the detection of reactive oxygen species (ROS) is critical.

Core Properties and Specifications

MCLA hydrochloride is a Cypridina luciferin (B1168401) analog widely used for the detection and quantification of superoxide (B77818) anions (O₂•⁻) and singlet oxygen (¹O₂).[1] Its high sensitivity makes it a valuable tool in studies related to oxidative stress, inflammation, and various pathological conditions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 128322-44-1 | MedChemExpress |

| Molecular Formula | C₁₄H₁₄ClN₃O₂ | Ruixibiotech |

| Molecular Weight | 291.73 g/mol | Sigma-Aldrich |

| Appearance | Faint yellow to very dark orange powder | Sigma-Aldrich |

| Purity | ≥98% (HPLC) | Sigma-Aldrich |

Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | 10 mg/mL (34.28 mM) | Requires ultrasonic and warming to 60°C. Hygroscopic DMSO can impact solubility. | MedChemExpress |

| DMSO | 2 mg/mL | Clear solution when warmed. | Sigma-Aldrich |

Spectral Properties

| Parameter | Wavelength | Source |

| Excitation (Ex) | ~430 nm | Sigma-Aldrich |

| Emission (Em) | ~549 nm (fluorescence) | Sigma-Aldrich |

| Chemiluminescence | ~455 nm (blue) | Sigma-Aldrich |

Mechanism of Action

MCLA's utility as a chemiluminescent probe lies in its reaction with specific ROS, primarily superoxide and singlet oxygen. The fundamental mechanism involves the oxidation of MCLA, leading to the formation of an excited-state product that emits light upon relaxation.

The proposed mechanism for the chemiluminescence of MCLA in the presence of oxygen involves the formation of an unstable peroxide intermediate, which then decays, releasing a quantum of light.[2] The reaction is highly sensitive to pH, with the protonated form of MCLA exhibiting reduced luminescence.[2]

Experimental Protocols

The following are generalized protocols for the use of MCLA in detecting superoxide. Researchers should optimize these protocols for their specific experimental systems.

Preparation of MCLA Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Given the potential for hygroscopic DMSO to affect solubility, using a freshly opened vial is recommended.[3]

-

Concentration: A common stock solution concentration is 10 mg/mL.[3] Aiding dissolution may require warming the solution to 60°C and using an ultrasonic bath.[3]

-

Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed, light-protected aliquots.[3]

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted from a method for measuring SOD activity in human erythrocytes.[3]

-

Reaction Mixture Preparation: In a total volume of 3.0 mL, prepare a standard reaction mixture containing:

-

50 mM Tris-HCl buffer with 0.1 mM EDTA (pH 7.8)

-

5 x 10⁻⁵ M hypoxanthine

-

Xanthine Oxidase (XOD) (6.5 U)

-

Varying concentrations of SOD (0.2 to 20 ng/mL) or sample

-

-

Initiation of Measurement:

-

Add 1 x 10⁻⁷ M this compound to the reaction mixture (excluding XOD).

-

Measure the baseline chemiluminescence for 4 minutes using a luminescence reader at 25°C.

-

Initiate the superoxide-generating reaction by adding XOD.

-

Continue to measure chemiluminescence for an additional 4 minutes.

-

-

Data Analysis: The inhibition of chemiluminescence in the presence of SOD is used to calculate the SOD activity.

Detection of Superoxide in Cell Culture

This protocol provides a general framework for measuring superoxide production in live cells.

-

Cell Preparation: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well white-walled plates for luminescence assays).

-

Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

MCLA Loading: Add MCLA to the cells at a final concentration to be optimized by the user.

-

Stimulation: If applicable, add the stimulus to induce ROS production.

-

Measurement: Immediately begin measuring chemiluminescence using a plate-based luminometer. The kinetic measurement will show the rate of superoxide production.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Unit | Notes | Source |

| Purity | ≥98 | % (HPLC) | High purity is crucial for reliable results. | Sigma-Aldrich |

| Molarity (10 mg/mL) | 34.28 | mM | In DMSO. | MedChemExpress |

| Storage (Stock Solution) | -80 or -20 | °C | For 6 months or 1 month, respectively. | MedChemExpress |

| Working Concentration (SOD Assay) | 1 x 10⁻⁷ | M | MedChemExpress | |

| Detection Limit (Flow Injection) | 0.074 | nM | For superoxide. | ResearchGate |

Considerations and Limitations

While MCLA is a highly sensitive probe for superoxide, researchers should be aware of potential interferences and limitations:

-

pH Sensitivity: MCLA's chemiluminescence is pH-dependent, with reduced signal in acidic conditions.[2]

-

Autoxidation: MCLA can undergo autoxidation in aqueous solutions, leading to a background signal.[2] Pre-incubation of the MCLA solution before addition to cells can help mitigate this.[2]

-

Quenching: The chemiluminescent signal can be quenched by substances commonly found in biological systems, such as iron ions, glutathione, and ascorbate.[2]

-

Specificity: While highly sensitive to superoxide, MCLA also reacts with singlet oxygen.[4] Careful experimental design and the use of specific scavengers are necessary to distinguish between different ROS.

Conclusion

This compound is a powerful tool for the sensitive detection of superoxide and singlet oxygen in a variety of research applications. A thorough understanding of its mechanism of action, proper handling, and potential interferences is essential for obtaining accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful implementation of MCLA-based chemiluminescence assays in the laboratory.

References

- 1. The antioxidant action of 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-alpha]pyra z in-3-one (MCLA), a chemiluminescence probe to detect superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MCLA-dependent chemiluminescence suggests that singlet oxygen plays a pivotal role in myeloperoxidase-catalysed bactericidal action in neutrophil phagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

MCLA as a Cypridina Luciferin Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one), a synthetic analog of Cypridina luciferin. MCLA is a highly sensitive chemiluminescent probe widely utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). This document details the fundamental principles of MCLA-based chemiluminescence, presents key quantitative data, provides detailed experimental protocols for its application, and outlines potential interferences. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ MCLA in their experimental workflows.

Introduction to MCLA

MCLA is a luminol-like compound that has gained prominence as a specific and sensitive chemiluminescent probe for quantifying ROS in both cellular and cell-free systems.[1] Its reaction with certain ROS results in the emission of light, which can be quantified to determine the concentration of the target species. MCLA is particularly valued for its high specificity for superoxide and singlet oxygen, making it a powerful tool in studies related to oxidative stress, inflammation, and drug-induced ROS production.[1][2]

Chemiluminescence of MCLA

The light-emitting reaction of MCLA is initiated by its oxidation, primarily by superoxide or singlet oxygen. This process leads to the formation of an unstable high-energy intermediate, a dioxetanone derivative. The subsequent decomposition of this intermediate results in the formation of an excited-state product, which then relaxes to its ground state by emitting a photon of light. The intensity of the emitted light is proportional to the rate of ROS generation.[3]

Reaction with Superoxide Anion (O₂⁻)

MCLA is highly reactive towards the superoxide anion. The reaction proceeds through a multi-step process involving the formation of a hydroperoxide intermediate, which then cyclizes to form the dioxetanone.

Reaction with Singlet Oxygen (¹O₂)

MCLA also reacts efficiently with singlet oxygen. The mechanism is believed to involve a [2+2] cycloaddition of singlet oxygen to the electron-rich double bond of the MCLA molecule, leading to the formation of the same dioxetanone intermediate as in the reaction with superoxide.

Quantitative Data

The following tables summarize the key quantitative parameters of MCLA, providing a basis for experimental design and data interpretation.

Table 1: Physicochemical and Chemiluminescent Properties of MCLA

| Parameter | Value | References |

| Chemical Formula | C₁₄H₁₃N₃O₂ | |

| Molar Mass | 255.27 g/mol | |

| Chemiluminescence Maximum (λmax) | ~465 nm | |

| Quantum Yield (ΦCL) | Varies with reaction conditions | |

| Solubility | Soluble in DMSO, ethanol | [3] |

Table 2: Reaction Rate Constants of MCLA with Reactive Oxygen Species

| Reactive Oxygen Species | Rate Constant (M⁻¹s⁻¹) | References |

| Superoxide Anion (O₂⁻) | ~1.6 x 10⁶ | [4] |

| Singlet Oxygen (¹O₂) | High, but specific value varies | [3] |

Table 3: Comparison of MCLA with Other Common ROS Probes

| Probe | Target ROS | Detection Method | Advantages | Disadvantages |

| MCLA | O₂⁻, ¹O₂ | Chemiluminescence | High sensitivity and specificity | Potential for auto-oxidation, pH sensitivity |

| Luminol | O₂⁻, H₂O₂, ONOO⁻ | Chemiluminescence | High sensitivity | Low specificity, requires peroxidase |

| DCFH-DA | General ROS | Fluorescence | Broad ROS detection | Prone to auto-oxidation, indirect detection |

Experimental Protocols

Preparation and Storage of MCLA Stock Solution

-

Preparation: Dissolve MCLA powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.[3] To aid dissolution, the solution can be warmed to 37°C and sonicated.

-

Storage: For long-term storage, aliquot the DMSO stock solution and store at -80°C for up to 6 months. For short-term use, store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] When in use during the day, keep the solution on ice.

Protocol for Superoxide Detection in PMA-Stimulated Neutrophils

This protocol describes the measurement of extracellular superoxide production from neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Cell Preparation: Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well white microplate, add 100 µL of the neutrophil suspension to each well.

-

Probe Loading: Add 10 µL of MCLA working solution (final concentration 1-5 µM) to each well.

-

Background Measurement: Measure the basal chemiluminescence for 5-10 minutes using a luminometer.

-

Stimulation: Add 10 µL of PMA solution (final concentration 10-100 nM) to each well to stimulate superoxide production.

-

Data Acquisition: Immediately start measuring the chemiluminescence signal kinetically for 30-60 minutes.

-

Data Analysis: The rate of superoxide production is proportional to the increase in chemiluminescence intensity over time. The results can be expressed as relative light units (RLU) per minute or calibrated to a known superoxide generating system.

Protocol for In Vitro Singlet Oxygen Detection

This protocol outlines a method for detecting singlet oxygen generated by a photosensitizer in a cell-free system.

-

Reagent Preparation:

-

Prepare a working solution of MCLA (1-10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of a photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue) in the same buffer.

-

-

Assay Setup: In a quartz cuvette or a suitable well of a microplate, mix the MCLA working solution with the photosensitizer solution.

-

Dark Control: Measure the baseline chemiluminescence in the dark for a few minutes.

-

Photoirradiation: Expose the mixture to a light source of the appropriate wavelength to excite the photosensitizer and generate singlet oxygen.

-

Data Acquisition: Continuously measure the chemiluminescence signal during and after irradiation.

-

Data Analysis: The increase in chemiluminescence upon irradiation indicates the production of singlet oxygen. The signal can be quenched by the addition of a known singlet oxygen scavenger, such as sodium azide, to confirm specificity.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemiluminescent reaction of MCLA and a typical experimental workflow for ROS detection.

Potential Interferences and Considerations

While MCLA is a powerful tool, it is essential to be aware of potential interferences that can affect the accuracy of measurements:

-

pH Sensitivity: The chemiluminescence of MCLA is pH-dependent, with optimal activity in the neutral to slightly alkaline range. Changes in pH during an experiment can alter the signal.[3]

-

Auto-oxidation: MCLA can undergo auto-oxidation, leading to a background chemiluminescence signal. It is crucial to measure this baseline signal and subtract it from the stimulated signal.[3]

-

Quenching: Certain compounds, such as antioxidants (e.g., ascorbic acid, glutathione) and iron ions, can quench the chemiluminescence of MCLA, leading to an underestimation of ROS levels.[1][2]

-

Enhancement: Some substances, like sodium azide, have been reported to enhance MCLA chemiluminescence in aqueous solutions.[3]

Applications in Drug Development

The high sensitivity and specificity of MCLA make it a valuable tool in various stages of drug development:

-

Target Validation: Investigating the role of ROS in disease models.

-

Compound Screening: High-throughput screening of compounds for their ability to modulate ROS production.

-

Toxicity Studies: Assessing drug-induced oxidative stress as a mechanism of toxicity.

-

Efficacy Testing: Evaluating the antioxidant or pro-oxidant effects of drug candidates.

Conclusion

MCLA is a versatile and sensitive chemiluminescent probe for the detection of superoxide and singlet oxygen. A thorough understanding of its chemical properties, reaction mechanisms, and potential interferences is crucial for its effective application in research and drug development. By following well-defined protocols and carefully considering the experimental conditions, researchers can leverage the power of MCLA to gain valuable insights into the complex roles of reactive oxygen species in biological systems.

References

- 1. Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of vitamin C-induced singlet oxygen formation in oxidized LDL using MCLA as a chemiluminescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MCLA Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe widely utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂), in biological systems. Its reaction with these ROS results in the emission of light, providing a means to quantify their production in real-time. This makes MCLA hydrochloride an invaluable tool in studying oxidative stress, inflammation, and the activity of enzymes such as NADPH oxidase in cell cultures.[1][2] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a chemiluminescent reagent that can be used to quantify aqueous concentrations of superoxide.[3] The fundamental principle of MCLA-based detection lies in its reaction with superoxide radicals. This interaction leads to the formation of an unstable peroxide intermediate, which, upon decomposition, releases energy in the form of light. The intensity of the emitted light is proportional to the concentration of superoxide, allowing for its quantification using a luminometer. While MCLA is highly sensitive to superoxide, it is important to note that it can also react with other ROS, and its chemiluminescence can be influenced by factors such as pH, oxygen levels, and the presence of certain cellular components like glutathione (B108866) and iron ions.[1]

Data Presentation

The following tables summarize key quantitative data for the use of this compound and associated reagents in cell culture experiments. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions.

Table 1: this compound and Reagent Concentrations for In Vitro Assays

| Parameter | Value | Cell Type/System | Source(s) |

| This compound Stock Solution | 1-10 mM in DMSO | General Use | [1] |

| This compound Working Concentration | 0.1 - 10 µM | Various | [1][3] |

| Phorbol (B1677699) 12-myristate 13-acetate (PMA) Concentration (Stimulant) | 10 - 200 nM | Neutrophils, Macrophages | [4] |

| Zymosan Concentration (Stimulant) | 0.1 - 1 mg/mL | Neutrophils | [5] |

| Superoxide Dismutase (SOD) Concentration (Inhibitor) | 10 - 100 U/mL | Specificity Control | |

| Diphenyleneiodonium (DPI) Concentration (NADPH Oxidase Inhibitor) | 5 - 20 µM | Specificity Control | [2][6] |

Table 2: Dose-Response of Stimulants on Superoxide Production Measured by MCLA Chemiluminescence in Bovine Neutrophils

| Stimulant | Concentration | Chemiluminescence (Area Under the Curve) | Source(s) |

| PMA | 0 nM (Control) | Baseline | [2] |

| 4 nM | Increased | [2] | |

| 40 nM | Significantly Increased | [2] | |

| 400 nM | Maximally Increased | [2] | |

| Zymosan | 0 µg/mL (Control) | Baseline | [2] |

| 25 µg/mL | Increased | [2] | |

| 250 µg/mL | Significantly Increased | [2] | |

| 2500 µg/mL | Maximally Increased | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, complete cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS) appropriate for your cell type

Procedure:

-

Stock Solution Preparation (10 mM):

-

Under sterile conditions, weigh out the appropriate amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.59 mg of this compound (MW: 458.9 g/mol ) in 1 mL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or buffer to the desired final working concentration (typically in the range of 0.1 - 10 µM). For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of medium.

-

Protect the working solution from light until use.

-

Protocol 2: Measurement of Superoxide Production in Cultured Macrophages (e.g., RAW 264.7)

This protocol describes a method to measure phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide production in RAW 264.7 macrophage cells using this compound.

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium (with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

PMA stock solution (e.g., 1 mg/mL in DMSO)

-

This compound working solution (e.g., 1 µM in HBSS)

-

HBSS

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.

-

-

Cell Preparation:

-

The next day, gently aspirate the culture medium from each well.

-

Wash the cells once with 100 µL of pre-warmed HBSS.

-

-

Assay:

-

Add 90 µL of pre-warmed HBSS containing 1 µM this compound to each well.

-

Place the plate in a luminometer pre-heated to 37°C and measure the basal chemiluminescence for 5-10 minutes.

-

Prepare a PMA working solution in HBSS. To stimulate the cells, add 10 µL of the PMA working solution to each well to achieve the desired final concentration (e.g., 100 nM).

-

Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Controls: Include wells with cells and MCLA without PMA (negative control) and wells with cells, MCLA, and PMA in the presence of superoxide dismutase (SOD, 100 U/mL) to confirm the specificity of the signal to superoxide.

-

Protocol 3: Detection of NADPH Oxidase-Mediated Superoxide in Differentiated HL-60 Cells

This protocol provides a method for measuring superoxide production from NADPH oxidase in HL-60 cells differentiated into a neutrophil-like phenotype.

Materials:

-

HL-60 cells

-

Complete RPMI-1640 medium (with 10% FBS)

-

Dimethyl sulfoxide (DMSO) for differentiation

-

PMA stock solution

-

This compound working solution

-

Diphenyleneiodonium (DPI) stock solution (NADPH oxidase inhibitor)

-

96-well white plates

-

Luminometer

Procedure:

-

Cell Differentiation:

-

Differentiate HL-60 cells into a neutrophil-like phenotype by culturing them in complete RPMI-1640 medium containing 1.3% DMSO for 5-7 days.

-

-

Cell Preparation:

-

Harvest the differentiated HL-60 cells and wash them once with HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay:

-

Add 90 µL of the cell suspension to each well of a 96-well white plate.

-

For inhibitor studies, pre-incubate the cells with DPI (e.g., 10 µM final concentration) for 15-30 minutes at 37°C.

-

Add 10 µL of this compound working solution to each well to a final concentration of 1 µM.

-

Measure the basal chemiluminescence for 5 minutes in a luminometer at 37°C.

-

Stimulate the cells by adding 10 µL of PMA working solution (e.g., 100 nM final concentration).

-

Immediately start kinetic measurement of chemiluminescence for 30-60 minutes.

-

Controls: Include unstimulated cells, stimulated cells without MCLA, and stimulated cells with SOD to validate the results.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Microplate reader assay for measurement of opsonized zymosan-stimulated superoxide anion production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MCLA Hydrochloride Assay for Superoxide Measurement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide (B77818) (O₂⁻) is a highly reactive oxygen species (ROS) that plays a critical role in a variety of physiological and pathological processes, including immune defense, cell signaling, and oxidative stress-related diseases. Accurate measurement of superoxide is crucial for understanding its biological functions and for the development of novel therapeutics. MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe widely used for the detection of superoxide in biological systems. This document provides detailed application notes and protocols for the use of MCLA hydrochloride in superoxide measurement.

MCLA reacts with superoxide to produce a light-emitting intermediate, and the resulting chemiluminescence is proportional to the concentration of superoxide.[1] This method is known for its high sensitivity and specificity for superoxide compared to some other ROS.[2]

Application Notes

Advantages of the MCLA Assay:

-

High Sensitivity: The MCLA method is reported to be significantly more sensitive than other chemiluminescent probes like lucigenin (B191737) for superoxide detection.[2] It can detect picomolar to nanomolar concentrations of superoxide.[3][4]

-

Specificity: MCLA shows a high degree of specificity for superoxide over other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen, although some reactivity with singlet oxygen has been reported.[5][6] The use of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide, can be used to confirm the specificity of the signal.[7]

-

Real-time Measurement: The chemiluminescent nature of the assay allows for real-time, kinetic measurements of superoxide production.[8]

Limitations and Considerations:

-

pH Sensitivity: The chemiluminescence of MCLA is highly dependent on pH. The protonated form of MCLA is less reactive, and changes in intracellular or extracellular pH can affect the signal intensity.[1]

-

Oxygen Dependence: The reaction of MCLA with superoxide is dependent on the presence of molecular oxygen. Variations in oxygen concentration, particularly in cellular assays with high metabolic activity, can influence the results.[1]

-

Interference from other substances:

-

Reducing agents: Strong reducing agents like ascorbic acid and glutathione (B108866) can quench the MCLA chemiluminescence.[1]

-

Iron ions: The presence of iron ions can form a complex with MCLA and deactivate its excited state, leading to reduced signal.[1]

-

Antioxidant Properties: MCLA itself has been shown to possess antioxidant properties by scavenging free radicals, which could potentially affect the measurement of superoxide, especially at high concentrations of the probe.[8][9]

-

-